8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich tricyclic system with two distinct aromatic substituents: a 4-fluorophenyl group and a 3-methoxyphenyl group. Its structural complexity arises from the fused heptazatricyclic core, which incorporates seven nitrogen atoms across three interconnected rings.
Crystallographic data for analogous compounds (e.g., those solved using SHELXL97 and visualized via ORTEP-3) highlight the importance of precise structural determination in understanding conformational stability and intermolecular interactions . For example, related tricyclic systems exhibit mean C–C bond lengths of 0.005 Å and R factors as low as 0.041, indicating high structural accuracy .
Properties
Molecular Formula |
C19H14FN7O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-4-2-3-11(9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)10-5-7-12(20)8-6-10/h2-9,17H,1H3,(H,23,28)(H,21,24,26) |
InChI Key |
AJPANXRGGKTFLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 483.5 g/mol
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in various metabolic pathways. It has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and certain pathogens.
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have shown effectiveness against measles virus replication in vitro . This suggests a potential application in antiviral therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies on related pyrazole derivatives revealed significant inhibitory effects against various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and pyrazole rings can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In vitro studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This points to its potential use as an anti-inflammatory agent .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
Table 1: Key Structural Differences Among Tricyclic Analogues
Key Observations :
- The 4-fluorophenyl group introduces electronegativity and metabolic stability compared to non-halogenated analogues, while the 3-methoxyphenyl group offers hydrogen-bonding sites absent in phenyl-substituted derivatives .
2D vs. 3D Similarity Metrics
Table 2: Similarity Scores for Select Analogues (Hypothetical Data Based on )
Analysis :
- The target compound shows high 3D similarity (ST ≥ 0.8, CT ≥ 0.5) with hexaazatricyclic analogues, meeting PubChem3D’s 3D neighboring criteria despite moderate 2D similarity. This suggests shared conformational features critical for bioactivity .
- In contrast, low ST/CT scores for sulfur-containing analogues highlight the impact of core heteroatoms (N vs. S) on shape and feature alignment .
Crystallographic and Computational Insights
- Refinement Parameters : The target compound’s structural analogues exhibit low R factors (e.g., 0.041 in ), ensuring reliable comparisons of bond lengths and angles. Computational tools like SHELXL97 and ORTEP-3 enable precise modeling of nitrogen-rich cores, critical for virtual screening .
- Graph-Based Comparisons : Subgraph matching (e.g., GEM-Path ) may outperform traditional Tanimoto coefficients in capturing the target’s tricyclic topology, though at higher computational cost .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
